molecular formula C10H10O4 B183266 1,3-Benzenedicarboxylic acid, monoethyl ester CAS No. 18189-42-9

1,3-Benzenedicarboxylic acid, monoethyl ester

Cat. No. B183266
CAS RN: 18189-42-9
M. Wt: 193.18 g/mol
InChI Key: HOPNITFHNCUXTG-UHFFFAOYSA-M
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Description

“1,3-Benzenedicarboxylic acid, monoethyl ester” is a chemical compound with the molecular formula C10H9O4 . It is a dicarboxylic derivative of benzene . The compound has a molecular weight of 193.18 g/mol .


Synthesis Analysis

The direct synthesis of adipic acid esters, such as “1,3-Benzenedicarboxylic acid, monoethyl ester”, can be achieved via palladium-catalyzed carbonylation of 1,3-dienes . This process is more cost-efficient and environmentally benign compared to the standard route which requires large quantities of corrosive nitric acid .


Molecular Structure Analysis

The molecular structure of “1,3-Benzenedicarboxylic acid, monoethyl ester” can be represented by the InChI string: InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1 . The Canonical SMILES representation is: CCOC(=O)C1=CC=CC(=C1)C(=O)[O-] .


Chemical Reactions Analysis

The chemical reactions involving “1,3-Benzenedicarboxylic acid, monoethyl ester” are complex due to the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Benzenedicarboxylic acid, monoethyl ester” include a molecular weight of 193.18 g/mol, a computed XLogP3 value of 2.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The compound has a topological polar surface area of 66.4 Ų .

properties

IUPAC Name

3-ethoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPNITFHNCUXTG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426177
Record name 1,3-Benzenedicarboxylic acid, monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenedicarboxylic acid, monoethyl ester

CAS RN

18189-42-9
Record name 1,3-Benzenedicarboxylic acid, monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)benzoic acid
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